molecular formula C17H10BrIN2O4 B14169528 6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide CAS No. 330645-88-0

6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B14169528
CAS No.: 330645-88-0
M. Wt: 513.1 g/mol
InChI Key: QJMKHQJVWUFIQT-UHFFFAOYSA-N
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Description

6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound with a molecular formula of C16H9BrINO3 This compound is notable for its unique structure, which includes bromine, iodine, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the bromine and iodine substituents. The final step involves the formation of the carbohydrazide group.

    Chromene Core Formation: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.

    Bromination and Iodination: The bromine and iodine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be done using iodine or an iodine chloride reagent.

    Carbohydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It can also interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites. The presence of bromine and iodine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-bromo-2-oxo-2H-chromene-3-carbohydrazide

Uniqueness

6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and binding affinity. The carbohydrazide group also provides additional sites for chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of 6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

330645-88-0

Molecular Formula

C17H10BrIN2O4

Molecular Weight

513.1 g/mol

IUPAC Name

6-bromo-N'-(2-iodobenzoyl)-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C17H10BrIN2O4/c18-10-5-6-14-9(7-10)8-12(17(24)25-14)16(23)21-20-15(22)11-3-1-2-4-13(11)19/h1-8H,(H,20,22)(H,21,23)

InChI Key

QJMKHQJVWUFIQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)I

Origin of Product

United States

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